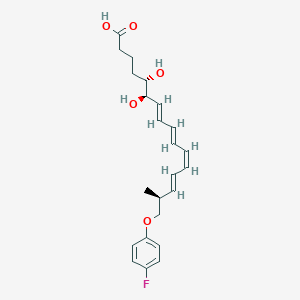
(5S,6R,7E,9E,11Z,13E,15S)-15-(4-fluorophenoxymethyl)-5,6-dihydroxyhexadeca-7,9,11,13-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
これは、リポキシンA4の安定したアナログであり、半減期が長く、生物学的活性が向上するように設計されています 。この化合物は、その抗炎症特性で知られており、その治療的可能性について広く研究されています。
準備方法
合成経路と反応条件
ATLa2の合成は、市販の出発物質から開始する複数の工程を伴います。主な手順には、以下が含まれます。
テトラエン酸骨格の形成: これは、ウィッティヒ反応を用いて共役二重結合を導入することを伴います。
フルオロフェノキシ基の導入: この手順は通常、テトラエン酸骨格上の適切な脱離基とフルオロフェノール誘導体を反応させる求核置換反応を伴います。
水酸化: 特定の位置へのヒドロキシル基の導入は、選択的な酸化反応によって達成されます。
工業的生産方法
ATLa2の工業的生産は、収率と純度を最大化するように合成経路を最適化することを伴う可能性があります。これには、ウィッティヒ反応用の連続フロー反応器の使用と、精製のための広範囲のクロマトグラフィー技術の使用が含まれる場合があります。自動合成プラットフォームの使用は、再現性と効率を向上させる可能性もあります。
化学反応の分析
反応の種類
ATLa2は、以下の化学反応を含む、いくつかの種類の化学反応を起こします。
酸化: ヒドロキシル基は、適切な条件下でケトンまたはアルデヒドを形成するように酸化できます。
還元: テトラエン酸骨格中の二重結合は、飽和誘導体を形成するように還元できます。
置換: 適切な条件下で、フルオロフェノキシ基は他の求核剤と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 触媒として炭素上のパラジウムを用いた水素化は、一般的な方法です。
置換: アミンまたはチオールなどの求核剤を置換反応に使用できます。
主な製品
酸化: ケトンまたはアルデヒドの生成。
還元: 飽和誘導体の生成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の生成。
科学研究への応用
ATLa2は、科学研究において幅広い用途があります。
化学: テトラエン酸の反応性とフッ素置換の影響を研究するためのモデル化合物として使用されます。
生物学: 炎症反応の調節における役割とその抗炎症剤としての可能性について調査されています。
医学: 関節炎や喘息などの炎症性疾患の治療における治療的可能性について検討されています。
科学的研究の応用
ATLa2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of tetraenoic acids and the effects of fluorine substitution.
Biology: Investigated for its role in modulating inflammatory responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as arthritis and asthma.
作用機序
ATLa2は、主に炎症反応に関与する特定の受容体との相互作用によってその効果を発揮します。これは、リポキシンA4受容体に結合することにより、天然のリポキシンと同様の作用を行い、炎症性サイトカインの産生を阻害し、炎症の解決を促進します。 関与する分子経路には、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)の阻害と、ペルオキシソーム増殖剤活性化受容体γ(PPAR-γ)の活性化が含まれます .
類似の化合物との比較
類似の化合物
リポキシンA4: ATLa2の天然アナログで、抗炎症特性は似ていますが、半減期が短いです。
アスピリン誘発リポキシン(ATL): 抗炎症特性を持つ別の合成アナログ。
レゾルビンD1: 炎症の解決に関与する関連化合物。
独自性
ATLa2は、天然のリポキシンA4と比較して、安定性が向上し、半減期が長いため、ユニークです。これは、慢性炎症性疾患に対するより効果的な治療薬となります。 さらに、フルオロフェノキシ基の存在は、ユニークな反応性と、さらなる化学修飾の可能性を提供します .
類似化合物との比較
Similar Compounds
Lipoxin A4: The natural analog of ATLa2, with similar anti-inflammatory properties but a shorter half-life.
Aspirin-triggered lipoxin (ATL): Another synthetic analog with anti-inflammatory properties.
Resolvin D1: A related compound involved in the resolution of inflammation.
Uniqueness
ATLa2 is unique due to its enhanced stability and prolonged half-life compared to natural lipoxin A4. This makes it a more effective therapeutic agent for chronic inflammatory conditions. Additionally, the presence of the fluorophenoxy group provides unique reactivity and potential for further chemical modifications .
特性
分子式 |
C23H29FO5 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6-dihydroxy-15-methylhexadeca-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C23H29FO5/c1-18(17-29-20-15-13-19(24)14-16-20)9-6-4-2-3-5-7-10-21(25)22(26)11-8-12-23(27)28/h2-7,9-10,13-16,18,21-22,25-26H,8,11-12,17H2,1H3,(H,27,28)/b4-2-,5-3+,9-6+,10-7+/t18-,21+,22-/m0/s1 |
InChIキー |
SGFIFYSIHRWSCE-LLXPRBAESA-N |
異性体SMILES |
C[C@H](COC1=CC=C(C=C1)F)/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O |
正規SMILES |
CC(COC1=CC=C(C=C1)F)C=CC=CC=CC=CC(C(CCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















